molecular formula C15H10ClN5OS B4770705 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

Cat. No.: B4770705
M. Wt: 343.8 g/mol
InChI Key: AXBPYSJPGKPOJM-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a 1,2,3,4-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde to form the benzoxazole core. . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. Additionally, the benzoxazole ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,3-benzoxazole
  • 2-(4-Chlorophenyl)-1,3-benzothiazole
  • 2-(4-Chlorophenyl)-1H-benzimidazole

Uniqueness

2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole is unique due to the presence of both the benzoxazole and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5OS/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-23-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBPYSJPGKPOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Reactant of Route 2
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2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Reactant of Route 3
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2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Reactant of Route 4
Reactant of Route 4
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Reactant of Route 5
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole
Reactant of Route 6
2-{[1-(4-Chlorophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzoxazole

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